Grosshemin

描述

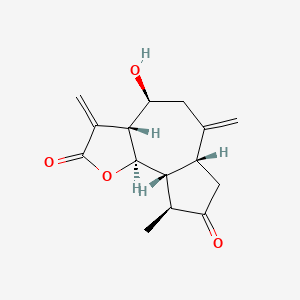

Structure

3D Structure

属性

IUPAC Name |

(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945165 | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22489-66-3 | |

| Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grosheimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GROSHEIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Grosshemin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosshemin, a naturally occurring guaiane-type sesquiterpene lactone, has demonstrated a spectrum of biological activities, including notable anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While research is ongoing, existing evidence points towards the inhibition of tubulin polymerization as a primary mode of its cytotoxic action. This document synthesizes available data on its effects on cancer cell proliferation, apoptosis, and key signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety, a reactive functional group that is crucial for its biological activity. It has been isolated from various plant species and has attracted interest for its potential as a therapeutic agent, particularly in oncology. This guide aims to consolidate the existing knowledge on this compound's mechanism of action to support further scientific investigation and its potential translation into clinical applications.

Anticancer Activity and Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Data Not Available | |

| SK-OV-3 | Ovarian Cancer | Data Not Available | |

| SK-MEL-2 | Melanoma | Data Not Available | |

| HCT15 | Colon Carcinoma | Data Not Available | |

| Colo205 | Colon Adenocarcinoma | Data Not Available | |

| Colo320 | Colon Adenocarcinoma | Data Not Available |

Note: While the anticancer potential of this compound against these cell lines has been reported, specific IC50 values from peer-reviewed publications could not be retrieved in a structured format during the literature search.

Core Molecular Mechanism of Action

Inhibition of Tubulin Polymerization

The primary proposed mechanism for this compound's anticancer activity is its interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Molecular docking studies have suggested that this compound and its derivatives can bind to the colchicine-binding site on β-tubulin. This binding is thought to interfere with the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.

Induction of Apoptosis

By disrupting microtubule function, this compound can trigger the intrinsic pathway of apoptosis. The inability of the cell to properly form a mitotic spindle during cell division leads to mitotic arrest, which is a potent signal for apoptosis. This process involves the activation of a cascade of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

The Biosynthetic Pathway of Grosshemin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosshemin, a naturally occurring guaianolide-type sesquiterpene lactone isolated from plants of the Centaurea genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply for research and development, and for enabling synthetic biology approaches to produce novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring and are predominantly found in the Asteraceae family.[1] this compound is a member of the guaianolide subclass of STLs and has been isolated from species such as Centaurea scabiosa.[1] The biological activities attributed to many STLs, including this compound, are often linked to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles in biological systems. A thorough understanding of the biosynthetic route to this compound is essential for its potential biotechnological production and for the enzymatic synthesis of new, potentially more active, analogues.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors can be produced through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[1] The C15 backbone of this compound is assembled from these units and then undergoes a series of specific cyclizations and oxidative modifications.

Formation of the Sesquiterpene Backbone

The initial steps of the pathway leading to the formation of the core sesquiterpene skeleton are well-established for many STLs.

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 precursor, farnesyl pyrophosphate (FPP).[1][2]

-

Cyclization to (+)-Germacrene A: FPP is then cyclized by a specific sesquiterpene synthase (STS), (+)-germacrene A synthase (GAS), to form the key intermediate, (+)-germacrene A.[2][3][4] This enzyme is a critical branching point in the biosynthesis of many germacranolide, eudesmanolide, and guaianolide STLs.[4]

Oxidative Modifications and Lactonization

Following the formation of the germacrene A skeleton, a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent enzymatic steps lead to the formation of the guaianolide core and the specific functional groups of this compound.

-

Formation of Germacrene A Acid: (+)-Germacrene A undergoes a three-step oxidation at the C12-methyl group, catalyzed by a germacrene A oxidase (GAO), a CYP71 clan enzyme, to form germacrene A acid.[2]

-

Formation of (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by a costunolide (B1669451) synthase (COS), another CYP71 enzyme. The resulting 6α-hydroxygermacrene A acid spontaneously cyclizes to form the γ-lactone ring, yielding (+)-costunolide.[2][3] (+)-Costunolide is a central intermediate in the biosynthesis of many guaianolides.[5]

Formation of the Guaianolide Skeleton and Final Steps to this compound

The conversion of the germacranolide intermediate, (+)-costunolide, to the guaianolide skeleton is a key step. While the exact enzymes for this compound are yet to be characterized, the proposed pathway is based on the biosynthesis of other known guaianolides.

-

Cyclization to a Guaianolide Intermediate: An enzyme, likely a guaianolide synthase, is proposed to catalyze the cyclization of (+)-costunolide to form a guaianolide carbocation intermediate. This is a critical step in forming the characteristic 5/7 fused ring system of guaianolides.

-

Hydroxylations and Oxidations: The guaianolide intermediate then undergoes a series of stereospecific hydroxylations and an oxidation to yield the final structure of this compound. Based on the structure of this compound, these modifications would include:

-

Hydroxylation at the C4 position.

-

Oxidation at the C8 position to form a ketone.

-

The precise order and the specific enzymes (likely CYPs and dehydrogenases) responsible for these final steps in this compound biosynthesis remain to be experimentally validated.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is currently limited. The following table summarizes general kinetic parameters for key enzyme families involved in sesquiterpene lactone biosynthesis, which can serve as a reference for future studies on this compound.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| (+)-Germacrene A Synthase | FPP | 0.5 - 10 | 0.01 - 0.1 | Cichorium intybus, Helianthus annuus | [4] |

| Germacrene A Oxidase (CYP71) | (+)-Germacrene A | 1 - 20 | 0.1 - 5 | Lactuca sativa | General CYP kinetics |

| Costunolide Synthase (CYP71) | Germacrene A Acid | 5 - 50 | 0.05 - 2 | Lactuca sativa | General CYP kinetics |

Note: The provided kinetic data are ranges compiled from studies on homologous enzymes from different species and should be considered as estimates.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes involved in this compound biosynthesis from Centaurea species.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from tissues known to accumulate this compound (e.g., leaves, glandular trichomes). Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Homology-Based Gene Identification: Use known amino acid sequences of sesquiterpene synthases (e.g., GAS) and cytochrome P450s (e.g., CYP71 clan) from other Asteraceae species as queries to search the assembled transcriptome for homologous sequences.

-

Gene Cloning: Design gene-specific primers based on the identified candidate sequences. Amplify the full-length coding sequences from cDNA using PCR. Clone the amplified fragments into an appropriate expression vector (e.g., pET-28a for bacterial expression, pYES-DEST52 for yeast expression).

-

Sequence Verification: Sequence the cloned genes to confirm their identity and integrity.

Caption: Experimental workflow for gene identification and cloning.

In Vitro and In Vivo Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in the this compound biosynthetic pathway.

Methodology:

-

Heterologous Expression: Express the cloned candidate genes in a suitable host system (e.g., E. coli for soluble enzymes like STS, Saccharomyces cerevisiae for membrane-bound CYPs).

-

In Vitro Assays:

-

STS Assay: Incubate the purified recombinant STS enzyme with FPP in a suitable buffer. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene product (e.g., germacrene A).

-

CYP Assay: Reconstitute the microsomal fraction containing the recombinant CYP with a cytochrome P450 reductase. Incubate with the appropriate substrate (e.g., germacrene A for GAO, germacrene A acid for COS) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.

-

-

In Vivo Assays (Yeast): Co-express multiple candidate enzymes in yeast to reconstitute segments of the pathway. For example, co-express GAS and a candidate GAO to observe the conversion of FPP (natively produced by yeast) to germacrene A acid. Analyze the metabolites produced by the engineered yeast strain.

Caption: Workflow for enzyme functional characterization.

Regulation of Biosynthesis

The biosynthesis of sesquiterpene lactones is often tightly regulated at the transcriptional level and can be induced by various environmental stimuli, such as herbivory or pathogen attack, often mediated by plant hormones like jasmonic acid (JA). The expression of key biosynthetic genes, including those for FPPS, STS, and CYPs, is frequently coordinated. Transcription factors from families such as AP2/ERF and bHLH have been implicated in regulating STL biosynthesis in other Asteraceae species and are likely to play a similar role in the regulation of this compound production in Centaurea.

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound, a guaianolide sesquiterpene lactone of significant interest. While the early steps of the pathway are well-understood from studies on related compounds, the specific enzymes responsible for the later, more complex, oxidative and cyclization steps leading to this compound remain to be elucidated. The experimental protocols provided herein offer a roadmap for researchers to identify and characterize these missing enzymatic links. Future work in this area will not only provide a complete picture of this compound biosynthesis but will also open up possibilities for the metabolic engineering of microorganisms or plants to produce this compound and novel, structurally related compounds for drug discovery and development.

References

- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Natural Sources of Grosshemin

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grosshemin, a naturally occurring sesquiterpene lactone of the guaianolide type. It details its primary natural sources, presents quantitative data on its occurrence, outlines detailed experimental protocols for its isolation, and explores its biological activities through key signaling pathways.

Introduction to this compound

This compound is a sesquiterpene lactone first isolated from plants of the Asteraceae family, notably from the genus Grossheimia and Centaurea.[1] This class of compounds is of significant interest to the scientific community due to its wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiparasitic effects.[1] Its unique chemical structure, characterized by an α-methylene-γ-lactone motif, makes it a reactive molecule and a promising candidate for drug development and synthetic modification.[1]

Natural Sources of this compound

This compound is predominantly found in flowering plants belonging to the Asteraceae (Compositae) family. While it is a major constituent in some species, it may be present in minor quantities in others.

Primary Sources:

-

Grossheimia macrocephala : This is one of the most abundant and well-documented sources of this compound.

-

Grossheimia ossica : Another species from the Grossheimia genus where this compound is a significant component.[1]

Secondary Sources:

-

Centaurea intermedia : this compound has been successfully isolated from this species on a gram scale.[1]

-

Other species from the Asteraceae family reported to contain this compound as a minor constituent include Amberboa lipii, Chartolepis biebersteinii, Chartolepis glastifolia, Chartolepis intermedia, and Chartolepis pterocaula.[1]

The concentration and yield of this compound can vary depending on the plant part, geographical location, and season of collection. The aerial parts of the plants, particularly the flowers and leaves, are typically the primary sites of accumulation.

Quantitative Data

The following tables summarize key quantitative data for this compound, compiled from various studies. This information is crucial for researchers planning extraction and for the characterization of the compound.

Table 1: Reported Yield of this compound from Natural Sources

| Plant Source | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |

| Centaurea intermedia | Aerial Parts | Ultrasonic extraction (EtOH:H₂O), followed by CHCl₃ extraction and column chromatography | 1.2% | [1] |

| Grossheimia macrocephala | Not Specified | Not Specified | Abundant | [1] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| Appearance | Colorless crystals |

| Class | Guaianolide Sesquiterpene Lactone |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the guaianolide skeleton should be detailed here based on literature. |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the guaianolide skeleton should be detailed here based on literature. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for hydroxyl, γ-lactone, and other functional groups. |

| Mass Spectrometry (MS) | m/z values for the molecular ion and key fragments. |

| Melting Point | Reported melting point range. |

| Optical Rotation | [α]D value in a specified solvent and concentration. |

Note: Detailed spectroscopic data should be consulted from primary literature for precise values and assignments.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies reported in the literature.[1]

4.1. Materials and Reagents

-

Dried and powdered plant material (e.g., aerial parts of Centaurea intermedia)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Chloroform (B151607) (CHCl₃)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

Silica (B1680970) gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and equipment

-

Ultrasonic bath

-

Rotary evaporator

4.2. Extraction Procedure

-

Pre-soaking and Ultrasonic Extraction:

-

Weigh 200 g of the powdered raw plant material.

-

Pre-soak the material for 10 minutes in 400 mL of a 1:1 mixture of EtOH:H₂O.

-

Perform ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20–22 °C.[1]

-

Filter the extract and collect the filtrate.

-

-

Solvent Partitioning:

-

Perform a sequential extraction of the aqueous-ethanolic extract with Chloroform (CHCl₃).

-

Combine the chloroform fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., a dark green oil).

-

4.3. Chromatographic Purification

-

Column Chromatography:

-

Subject the crude extract to gravity column chromatography on silica gel.

-

Elute the column with a gradient of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) solvent system, starting from 100% PE and gradually increasing the polarity with EtOAc.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Fraction Collection and Crystallization:

-

Collect the fractions that show a prominent spot corresponding to this compound.

-

A fraction eluted with a PE:EtOAc ratio of 4:1 has been reported to yield this compound.[1]

-

Combine the pure fractions and evaporate the solvent.

-

Allow the residue to crystallize to obtain pure this compound as colorless crystals.

-

4.4. Purity Assessment

-

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Caption: A generalized workflow for the extraction and purification of this compound from plant sources.

Biological Activity and Signaling Pathways

This compound exhibits a variety of pharmacological properties, with its anti-inflammatory effects being particularly well-studied. One of the key mechanisms underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.

5.1. Inhibition of the NF-κB Pathway NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune response, and cell survival.[2][3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκB.[3][4] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.

This compound, through its α-methylene-γ-lactone group, can alkylate and inhibit key components of this pathway. It is hypothesized to target the IKK complex or NF-κB subunits directly, preventing the downstream signaling cascade. This leads to a reduction in the production of pro-inflammatory mediators.

References

- 1. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues [mdpi.com]

- 2. Regulation of NF-kappaB transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the transcriptional activity of the nuclear factor-kappaB p65 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Grosshemin: A Technical Guide for Drug Development Professionals

An in-depth analysis of the solubility characteristics of the sesquiterpene lactone Grosshemin, including quantitative data for analogous compounds, detailed experimental methodologies, and insights into its molecular interactions.

This technical guide provides a comprehensive overview of the solubility profile of this compound, a natural sesquiterpene lactone of interest for its potential therapeutic applications. Aimed at researchers, scientists, and professionals in drug development, this document compiles available data on the solubility of structurally similar compounds, outlines detailed experimental protocols for solubility determination, and explores the molecular pathways influenced by this class of molecules.

Executive Summary

This compound, a member of the guaianolide class of sesquiterpene lactones, is characterized by a complex chemical structure that dictates its solubility properties. Like many other sesquiterpene lactones, this compound is anticipated to exhibit poor aqueous solubility, a critical factor influencing its bioavailability and formulation development. This guide summarizes the known solubility data of analogous compounds, Parthenolide and Helenalin, to provide a predictive framework for this compound's behavior in various solvent systems. Furthermore, it details standardized experimental procedures for accurately determining its solubility profile and provides a visualization of the NF-κB signaling pathway, a key biological target for this class of compounds.

Solubility Data of Structurally Related Sesquiterpene Lactones

| Compound | Solvent | Solubility (mg/mL) | Citation |

| Parthenolide | Ethanol | ~30 | [1] |

| Dimethyl Sulfoxide (DMSO) | ~20 | [1][2] | |

| Dimethylformamide (DMF) | ~20 | [1] | |

| PBS (pH 7.2) with 50% DMF | ~0.5 | [1] | |

| Helenalin | Ethanol | ~20 | [3][4] |

| Dimethyl Sulfoxide (DMSO) | ~20 | [3][4] | |

| Dimethylformamide (DMF) | ~20 | [3][4] | |

| PBS (pH 7.2) | ~0.2 | [3][4][5] |

Table 1: Quantitative solubility data for the sesquiterpene lactones Parthenolide and Helenalin in various solvents.

Based on this data, this compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and in ethanol. Conversely, its aqueous solubility is expected to be very low. For in vivo studies, a co-solvent system, such as the one described for a similar natural product using DMSO, PEG300, Tween 80, and saline, may be necessary to achieve a suitable formulation.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental workflow for determining the solubility of a compound like this compound. The shake-flask method is the gold standard for determining equilibrium solubility.

Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO, DMF)

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Glass vials with screw caps

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Methodological Details

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The vial is then tightly sealed.

-

Equilibration: The mixture is vigorously agitated using a vortex mixer and then sonicated to break up any aggregates. The vials are then placed in a temperature-controlled shaker and agitated for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid, indicating a saturated solution.

-

Sample Separation: After equilibration, the samples are allowed to stand to permit the settling of excess solid. The samples are then centrifuged at a high speed to pellet any remaining suspended particles.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved this compound in the diluted sample is then determined using a validated analytical method, such as HPLC. The solubility is then calculated back to the original undiluted supernatant.

Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones, including compounds structurally related to this compound like Helenalin and Parthenolide, are known to exert their anti-inflammatory and anti-cancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines (e.g., TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB dimer, which then translocates to the nucleus and activates the transcription of target genes.

Sesquiterpene lactones can directly interact with the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription. This inhibitory action is a critical aspect of their biological activity.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by sesquiterpene lactones.

Conclusion

The solubility profile of this compound is a critical determinant of its potential as a therapeutic agent. While direct quantitative data is sparse, the information available for structurally analogous sesquiterpene lactones strongly suggests poor aqueous solubility and good solubility in organic solvents such as DMSO and ethanol. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's solubility in various pharmaceutically relevant media. Understanding its interaction with key cellular pathways, such as the NF-κB signaling cascade, is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide serves as a foundational resource for researchers and scientists working to unlock the therapeutic potential of this compound.

References

Grosheimin: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosheimin, a naturally occurring guaianolide sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the anticipated stability of Grosheimin under various stress conditions and outlines the methodologies for its assessment. While specific experimental data for Grosheimin is limited in publicly available literature, this guide draws upon established principles of stability testing for sesquiterpene lactones and data from structurally related compounds to provide a robust framework for its evaluation.

Grosheimin's chemical structure, characterized by a C15H18O4 molecular formula and a molecular weight of 262.3 g/mol , includes a reactive α-methylene-γ-lactone moiety, which is a key determinant of its biological activity and also a primary site for potential degradation.[1][2][3]

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | (3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | [3] |

| Molecular Formula | C15H18O4 | [1] |

| Molecular Weight | 262.3 g/mol | [1] |

| Class | Guaianolide Sesquiterpene Lactone | [2] |

| Key Functional Groups | α-methylene-γ-lactone, Hydroxyl group, Ketone | [2] |

Stability Profile of Grosheimin

The stability of Grosheimin is intrinsically linked to its chemical structure. The presence of the α-methylene-γ-lactone ring and other functional groups makes it susceptible to degradation under various environmental conditions. Forced degradation studies are essential to elucidate its degradation pathways and identify potential degradation products.

Predicted Stability under Stress Conditions

Based on the chemistry of sesquiterpene lactones, the following degradation patterns for Grosheimin can be anticipated:

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (HCl) | Likely to degrade | Hydrolysis of the lactone ring, potential rearrangements. |

| Basic (NaOH) | Likely to degrade | Rapid hydrolysis of the lactone ring. |

| Oxidative (H2O2) | Likely to degrade | Oxidation of the exocyclic double bonds and other susceptible sites. |

| Thermal (Heat) | Potentially unstable | Decomposition at elevated temperatures. |

| Photolytic (UV/Vis) | Potentially unstable | Photochemical reactions, including isomerization and degradation. |

Postulated Degradation Pathways

The primary degradation pathways for Grosheimin are expected to involve the α-methylene-γ-lactone ring, a common feature in many biologically active sesquiterpene lactones.

Caption: Postulated degradation pathways of Grosheimin under various stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Grosheimin requires a systematic approach involving forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of Grosheimin under various stress conditions.

Materials:

-

Grosheimin reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H2O2), 3% and 30%

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Grosheimin in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at room temperature for 4 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Incubate at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Store a solid sample of Grosheimin at 80°C for 48 hours.

-

Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of Grosheimin (100 µg/mL in mobile phase) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Caption: Workflow for the forced degradation study of Grosheimin.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in Grosheimin concentration and detecting the formation of degradation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable technique.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210-400 nm (DAD) |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method must be demonstrated by its ability to resolve Grosheimin from its degradation products and any excipients present in a formulation.

Identification of Degradation Products

The structural elucidation of degradation products is critical for understanding the degradation pathways and assessing the safety of the drug substance.

Techniques for Structural Elucidation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation information, which is invaluable for proposing the structures of degradation products.

-

High-Resolution Mass Spectrometry (HR-MS): Enables the determination of the elemental composition of degradation products with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isolated degradation products.

Caption: Logical workflow for the identification of Grosheimin degradation products.

Conclusion

This technical guide provides a foundational framework for investigating the stability and degradation of Grosheimin. While specific experimental data for this compound is not yet widely available, the principles outlined here, based on the known chemistry of sesquiterpene lactones, offer a clear path forward for researchers and drug development professionals. A thorough understanding of Grosheimin's stability profile is a critical step in its journey from a promising natural product to a potential therapeutic agent. The successful execution of the described experimental protocols will be instrumental in ensuring the quality, safety, and efficacy of any future Grosheimin-based pharmaceuticals.

References

In-depth Technical Guide: Grosshemin Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of Grosshemin, a guaiane-type sesquiterpene lactone. It details its known anticancer and probable anti-inflammatory activities, supported by experimental data and detailed protocols for key assays.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] This document serves as a technical resource for researchers investigating its therapeutic potential, focusing on its anticancer and anti-inflammatory effects.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This section summarizes the quantitative data and the experimental methodology used to determine its anticancer potential.

Quantitative Data: In Vitro Cytotoxicity

The inhibitory concentration (IC50) of this compound has been determined against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT-116) cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | 16.86 |

| HCT-116 | Colorectal Carcinoma | 30.94 |

Data sourced from Mo et al. as cited in[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

MDA-MB-231 and HCT-116 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 or HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation with Compound: Incubate the cells with this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Induction

This compound's anticancer activity is likely mediated through the induction of apoptosis (programmed cell death).

This assay uses flow cytometry to detect apoptosis by staining for phosphatidylserine (B164497) exposure (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cells (e.g., MDA-MB-231, HCT-116)

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Anti-inflammatory Activity

While direct studies on this compound are limited, its chemical structure as a guaiane-type sesquiterpene lactone suggests a probable anti-inflammatory mechanism via the inhibition of the NF-κB signaling pathway.[3][4] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Proposed Signaling Pathway: NF-κB Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects.

References

- 1. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues [mdpi.com]

- 2. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Grosshemin: A Sesquiterpene Lactone with Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, isolation, and biological evaluation of Grosshemin, a sesquiterpene lactone that has garnered interest for its cytotoxic activities. While a complete historical account and detailed mechanistic data remain somewhat elusive in readily available literature, this document synthesizes the current understanding of this natural compound.

Historical Discovery and Structural Elucidation

The initial discovery of this compound is attributed to Rybalko and O'gnivtsev in 1965, who first isolated the compound from Centaurea grossheimii. The definitive structure of this compound was later elucidated in 1972 by a team of Czechoslovakian chemists, who published their findings in the Collection of Czechoslovak Chemical Communications. Their work established this compound as a sesquiterpene lactone with a specific stereochemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₄ | PubChem |

| Molecular Weight | 262.30 g/mol | PubChem |

| IUPAC Name | (3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | PubChem |

| CAS Number | 22489-66-3 | PubChem |

Isolation from Natural Sources

This compound has been successfully isolated from various species of the Centaurea genus. A detailed protocol for its extraction from Centaurea intermedia is provided below.

Experimental Protocol: Isolation of this compound from Centaurea intermedia

Source Material: Dried and powdered aerial parts of Centaurea intermedia.

Methodology:

-

Extraction:

-

Macerate the powdered plant material in 96% ethanol (B145695) at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Suspend the resulting residue in a 1:1 mixture of water and ethanol.

-

Perform a liquid-liquid extraction with chloroform (B151607).

-

Separate the chloroform layer and dry it over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and concentrate.

-

Further purify the enriched fraction by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain pure this compound.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is a notable lack of specific research in publicly accessible databases detailing the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. While many natural products with anticancer properties are known to modulate key signaling pathways such as NF-κB, STAT3, and apoptosis, dedicated studies on the interaction of this compound with these pathways are not available. Therefore, diagrams for these signaling pathways in the context of this compound's action cannot be provided at this time.

Future Directions

The historical context of this compound's discovery and the initial characterization of its biological activities highlight its potential as a lead compound in drug discovery. However, a significant gap exists in the understanding of its mechanism of action at the molecular level. Future research should focus on:

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand how it induces cytotoxicity in cancer cells. This would involve studies on its effects on key proteins in the NF-κB, STAT3, and apoptosis pathways.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in animal models to translate the in vitro findings to a preclinical setting.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

In-Depth Technical Guide to Grosshemin: A Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grosshemin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecule's core properties, including its molecular formula and weight. It details established experimental protocols for its isolation and for the assessment of its cytotoxic effects. Furthermore, this document elucidates the current understanding of the signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Core Molecular Properties

This compound is characterized by the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol .[1][2] This guaianolide sesquiterpene lactone is primarily isolated from various plant species of the Centaurea genus.[1][2]

| Property | Value | Reference |

| Molecular Formula | C15H18O4 | [1][2] |

| Molecular Weight | 262.30 g/mol | [1][2] |

Experimental Protocols

Isolation of this compound from Centaurea intermedia

A detailed protocol for the isolation of this compound from the plant Centaurea intermedia has been established, yielding colorless crystals of the compound.

Methodology:

-

Pre-soaking: Powdered raw plant material (0.2 kg) is pre-soaked for 10 minutes in a 1:1 mixture of ethanol (B145695) and water (400 mL).

-

Ultrasonic Extraction: The pre-soaked material is then subjected to ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20–22 °C.

-

Solvent Extraction: A sequential extraction with chloroform (B151607) is performed to yield a crude extract.

-

Chromatographic Purification: The crude extract is purified using gravity column chromatography on silica gel. The column is eluted with a petroleum ether (PE)–EtOAc solvent system.

-

Crystallization: this compound is obtained as colorless crystals from the fraction eluted with a PE-EtOAc ratio of 4:1.

In Vitro Cytotoxicity Assessment

The cytotoxic effects of this compound have been observed in several human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), and HCT15 (colorectal adenocarcinoma). A standard method to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Cell Line Specific Culture Conditions:

| Cell Line | Cell Type | Culture Medium |

| A549 | Human Lung Carcinoma | DMEM/F-12 medium with 10% FBS |

| SK-OV-3 | Human Ovarian Adenocarcinoma | McCoy's 5a Medium Modified with 10% FBS |

| SK-MEL-2 | Human Skin Melanoma | Eagle's Minimum Essential Medium with 10% FBS |

| HCT-15 | Human Colorectal Adenocarcinoma | RPMI-1640 Medium with 10% FBS |

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under active investigation, its structural class as a sesquiterpene lactone and the observed biological activities suggest potential interactions with key cellular signaling pathways implicated in cancer and inflammation. Two such pathways of high interest are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

It is hypothesized that this compound may inhibit the NF-κB pathway, potentially by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another crucial mediator of cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers and is associated with tumor progression and metastasis. Therefore, inhibitors of the STAT3 pathway are considered promising anticancer agents.

This compound may potentially interfere with the STAT3 signaling cascade. This inhibition could occur at the level of upstream kinases such as Janus kinases (JAKs) or directly at the level of STAT3 phosphorylation. By preventing the activation and nuclear translocation of STAT3, this compound could downregulate the expression of target genes involved in cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel therapeutics. The data summarized in this guide provides a foundational understanding of its chemical properties and biological activities. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and STAT3 signaling pathways, as well as other potentially relevant cellular cascades. Further preclinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Grosshemin from Centaurea scabiosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grosshemin, a guaiane-type sesquiterpene lactone, is a bioactive compound found in various plants of the Centaurea genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-inflammatory and anticancer effects. These properties make this compound a compelling candidate for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from Centaurea scabiosa, based on established methodologies for related species. Additionally, it outlines a key signaling pathway potentially modulated by this compound, offering a basis for mechanistic studies.

Data Presentation

The following table summarizes the expected yield of this compound based on an extraction protocol adapted from a closely related species, Centaurea intermedia. Researchers should consider this as a benchmark, with actual yields from Centaurea scabiosa potentially varying.

| Plant Material | Initial Weight (g) | Crude Extract Weight (g) | Purified this compound Weight (g) | Yield (%) |

| Centaurea intermedia (aerial parts) | 200 | 3.1 | 2.4 | 1.2 |

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from the aerial parts of Centaurea scabiosa.

Materials and Reagents

-

Dried and powdered aerial parts of Centaurea scabiosa

-

Ethanol (B145695) (EtOH)

-

Deionized Water (H₂O)

-

Chloroform (B151607) (CHCl₃)

-

Petroleum Ether (PE)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

-

Glass column for chromatography

-

Standard laboratory glassware

Extraction Protocol

-

Plant Material Preparation: Begin with 200 g of dried and powdered aerial parts of Centaurea scabiosa.

-

Initial Extraction:

-

Pre-soak the plant material for 10 minutes in a 1:1 mixture of ethanol and deionized water (400 mL).

-

Subject the mixture to ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20-22 °C.

-

-

Sequential Extraction: Following the initial extraction, perform a sequential extraction with chloroform to yield a dark green, odorous oil.

-

Concentration: Evaporate the solvent from the crude extract using a rotary evaporator under reduced pressure.

Purification Protocol

-

Column Chromatography Setup: Prepare a gravity column with silica gel.

-

Elution:

-

Apply the crude extract to the top of the silica gel column.

-

Elute the column with a solvent system of petroleum ether and ethyl acetate.

-

Start with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation process.

-

The fraction containing this compound is typically eluted with a petroleum ether:ethyl acetate ratio of 4:1.

-

-

Crystallization: Concentrate the this compound-containing fraction to obtain colorless crystals of pure this compound.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Proposed Signaling Pathway for Anti-Inflammatory Action

While the direct signaling pathways of this compound are still under investigation, research on a structurally related compound, grossamide, suggests a potential mechanism of action for its anti-inflammatory effects. Grossamide has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Application Note: Quantitative Analysis of Grosshemin using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Grosshemin, a natural sesquiterpene lactone with potential anticancer properties.[1] The method is suitable for the analysis of this compound in bulk materials and extracts. The protocol details the sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines.[2][3][4]

Introduction

This compound is a sesquiterpene lactone found in various plants, such as those from the Centaurea species.[1][5] It has demonstrated potential as an anticancer agent by inhibiting the proliferation of several human tumor cell lines.[1] As research into the therapeutic applications of this compound continues, a reliable and validated analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade methanol (B129727) and water.

-

Chemicals: this compound reference standard, orthophosphoric acid.

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Preparation of Solutions

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), adjusted to pH 3.0 with orthophosphoric acid. The mobile phase should be filtered and degassed before use.

-

Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug, dissolve a known amount in the mobile phase to obtain a theoretical concentration within the calibration range. For plant extracts, a suitable extraction and clean-up procedure may be required. A general procedure would involve extracting a known weight of the powdered plant material with a suitable solvent (e.g., methanol), followed by filtration and dilution with the mobile phase.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (60:40, v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized below.

System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

Linearity

The method demonstrated good linearity over the concentration range of 1-100 µg/mL.

| Parameter | Value |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of a standard solution.

| Precision Type | Concentration (µg/mL) | % RSD |

| Intra-day (n=6) | 50 | 1.2% |

| Inter-day (n=6) | 50 | 1.8% |

Accuracy (Recovery)

The accuracy was determined by the standard addition method.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 40 | 39.6 | 99.0% |

| 100% | 50 | 50.5 | 101.0% |

| 120% | 60 | 59.1 | 98.5% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Potential mechanism of this compound's anti-cancer activity.

Conclusion

The described RP-HPLC method provides a simple, precise, and accurate approach for the quantitative determination of this compound. The method is suitable for routine quality control and research applications. The validation data confirms that the method is reliable for its intended purpose.

References

- 1. This compound | Grosshemine | Natural sesquiterpene lactone | TargetMol [targetmol.com]

- 2. jocpr.com [jocpr.com]

- 3. japsonline.com [japsonline.com]

- 4. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno(4,5-b)furan-2,8(3H,4H)-dione | C15H18O4 | CID 442256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Grosshemin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grosshemin is a naturally occurring guaiane-type sesquiterpene lactone that has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of reactive functional groups, such as a secondary hydroxy group and a highly active α-methylene-γ-lactone motif, makes this compound an ideal scaffold for semi-synthetic modifications.[1][2][3] The synthesis of this compound derivatives is a key strategy aimed at improving its pharmacokinetic profile and enhancing its therapeutic efficacy.[1] These modifications primarily involve acetylation, reduction, and Michael additions to introduce new functionalities and explore structure-activity relationships (SAR).[1][2] Several derivatives have shown pronounced cytotoxic activities against cancer cell lines, comparable to clinically used agents like doxorubicin, by targeting fundamental cellular machinery such as tubulin.[1][4]

Key Synthetic Strategies and Protocols

The primary strategies for modifying this compound involve targeting its two main reactive sites: the C6 hydroxyl group and the α,β-unsaturated carbonyl system of the lactone ring.

Acetylation of the C6-Hydroxyl Group

This modification involves the esterification of the secondary hydroxyl group. Acetylated derivatives have demonstrated significantly enhanced cytotoxic activity compared to the parent molecule.[1]

Experimental Protocol: Synthesis of Acetylated this compound (Compound 2)

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous pyridine.

-

Reagent Addition: Add acetic anhydride (B1165640) (Ac₂O, 1.5 eq) dropwise to the solution while stirring at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add distilled water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure acetylated derivative.

Michael Addition to the α-methylene-γ-lactone Moiety

The electrophilic α-methylene-γ-lactone motif is susceptible to nucleophilic attack. This allows for the introduction of various amino and thiol functionalities via an aza-Michael or thia-Michael addition.[1][2]

Experimental Protocol: Synthesis of Amino/Thiol Adducts (e.g., Compounds 5 & 8)

-

Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent such as Tetrahydrofuran (THF).

-

Nucleophile and Base Addition:

-

For Amino Adducts: Add the desired amine (e.g., benzylamine, 1.2 eq). For less reactive amines, a catalytic amount of a non-nucleophilic base like triethylamine (B128534) (Et₃N) may be required to facilitate the reaction.[1]

-

For Thiol Adducts: Add the desired thiol (e.g., benzylmercaptan, 1.2 eq) and a catalytic amount of Et₃N. The amount of base is critical for reaction completion.[1]

-

-

Reaction: Stir the mixture at room temperature (or gently heat to 50-70 °C if necessary) for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography on silica gel to obtain the desired adduct.

Reduction of the Lactone Carbonyl

The carbonyl group of the lactone can be reduced to a diol, providing another site for further functionalization, such as subsequent acetylation.

Experimental Protocol: Reduction of Acetylated this compound (to Compound 3)

-

Dissolution: Dissolve the acetylated this compound derivative (1.0 eq) in methanol (B129727) or ethanol.

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the product by flash column chromatography to yield the reduced diol derivative.

Quantitative Data Summary

The cytotoxic effects of synthesized this compound derivatives were evaluated against human colon adenocarcinoma cell lines (Colo205 and Colo320). The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | Description | IC₅₀ (μM) on Colo205[1] | IC₅₀ (μM) on Colo320[1] |

| This compound (1) | Parent Compound | > 100 | > 100 |

| Compound 2 | O-acetyl derivative | 10.1 ± 1.1 | 12.3 ± 1.2 |

| Compound 12 | Amino-O-acetyl derivative | 14.5 ± 1.5 | 11.2 ± 1.1 |

| Compound 13 | Amino-O-acetyl derivative | 15.2 ± 1.3 | 12.5 ± 1.3 |

| Doxorubicin | Reference Drug | 8.9 ± 0.9 | 9.8 ± 1.0 |

Data presented as mean ± standard deviation.

Biological Assay Protocol

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed human colonic adenocarcinoma cells (e.g., Colo205) in 96-well flat-bottomed microtiter plates at a density of 1 × 10⁴ cells per well in 100 μL of RPMI 1640 medium.

-

Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the this compound derivatives and the reference compound (Doxorubicin) in DMSO. Create a series of two-fold serial dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.19 μM to 100 μM. The final DMSO concentration should not exceed 2%.[1]

-

Treatment: Add 100 μL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow